Fmoc-D-(Me)Gly(Pentynyl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

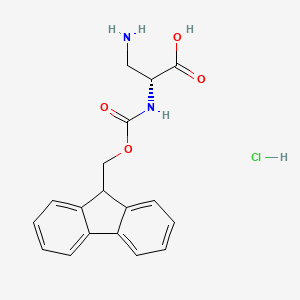

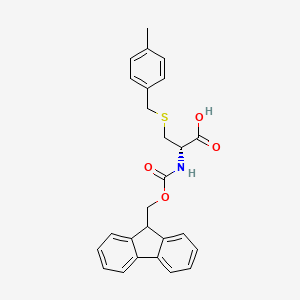

Fmoc-D-(Me)Gly(Pentynyl)-OH is a synthetic compound used in laboratory experiments, particularly in molecular biology. It is a derivative of glycine, a natural amino acid, and is used as a building block for peptide synthesis. This compound is also known as Fmoc-D-Methylglycyl-pentynyl-OH, Fmoc-D-Methylglycyl-pentynol, Fmoc-D-Methylglycyl-pentynoic acid, or Fmoc-D-Methylglycyl-pentynoate. It is a colorless to light yellow crystalline powder that is insoluble in water but soluble in ethanol and other organic solvents.

科学研究应用

水凝胶形成

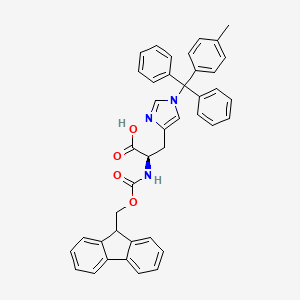

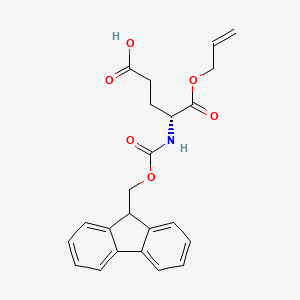

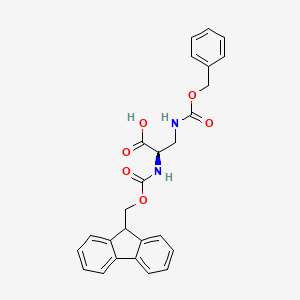

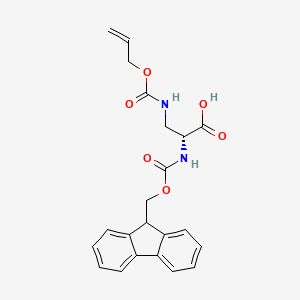

“Fmoc-D-(Me)Gly(Pentynyl)-OH”在肽基水凝胶 (PHGs) 的形成中起着至关重要的作用。 这些是生物相容性材料,适用于各种应用,例如药物递送和用于成像的诊断工具 {svg_1}。 Fmoc 基团促进自组装特性,这对水凝胶形成至关重要 {svg_2}.

生物医学应用

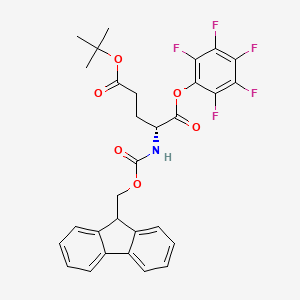

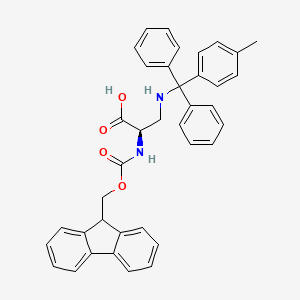

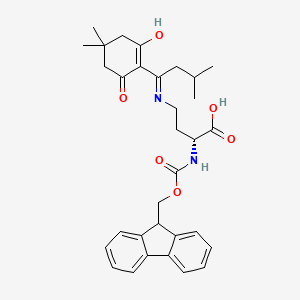

该化合物具有潜在的生物医学应用。例如,它可用于组织工程。 Fmoc-K3 水凝胶更坚固 (G’ = 2526 Pa),作为组织工程的潜在材料,完全支持细胞粘附、存活和复制 {svg_3}.

药物递送

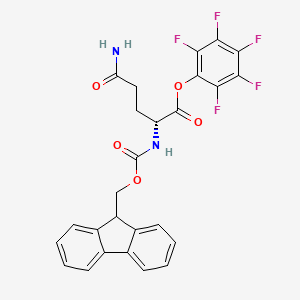

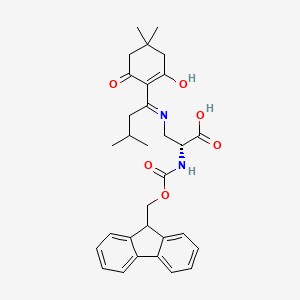

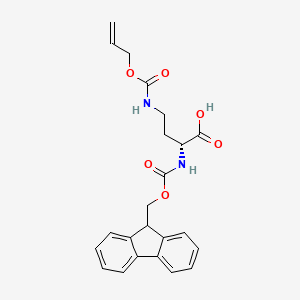

“this compound”的自组装特性使其成为药物递送系统的有希望的候选者。 该化合物形成的水凝胶可以封装药物并以受控方式释放药物 {svg_4}.

成像诊断工具

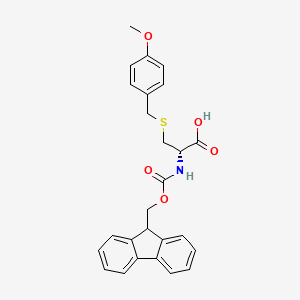

该化合物的特性也使其适用于成像诊断工具。 水凝胶的结构可以增强成像技术中的对比度,使某些生物结构更容易可视化 {svg_5}.

功能材料的制造

“this compound”可用作制造功能材料的构建模块。 Fmoc 部分固有的疏水性和芳香性促进构建模块的缔合,导致功能材料的形成 {svg_6}.

自组装材料

作用机制

Fmoc-D-(Me)Gly(Pentynyl)-OH is a building block for peptide synthesis. It is used to synthesize peptides and proteins of various lengths and structures. During the synthesis process, this compound is first coupled to a solid support, and then deprotected and the next amino acid is added. This process is repeated until the desired peptide is synthesized.

Biochemical and Physiological Effects

This compound is a synthetic compound used in laboratory experiments, and it is not known to have any physiological effects in humans. However, it can have biochemical effects in laboratory experiments. For example, this compound can be used to synthesize peptides and proteins of various lengths and structures, which can have various biochemical effects.

实验室实验的优点和局限性

The main advantage of Fmoc-D-(Me)Gly(Pentynyl)-OH is that it is a versatile building block for peptide synthesis. It can be used to synthesize peptides and proteins of various lengths and structures, which can be used in a wide range of biochemical and physiological experiments. However, the main limitation of this compound is that it is a synthetic compound, and its use in laboratory experiments is limited to peptide synthesis.

未来方向

Fmoc-D-(Me)Gly(Pentynyl)-OH has a wide range of potential future applications in laboratory experiments. For example, it could be used to synthesize peptide-based drugs, peptide-based enzymes, and peptide-based antibodies. In addition, it could be used in the synthesis of peptide-based biomaterials, such as hydrogels and nanomaterials, which could be used in medical and biological applications. Finally, this compound could be used in the synthesis of peptide-based nanodevices, which could be used for sensing, diagnostics, and drug delivery.

合成方法

Fmoc-D-(Me)Gly(Pentynyl)-OH is synthesized through a process known as Fmoc solid-phase peptide synthesis (SPPS). SPPS is a technique used to synthesize peptides and proteins in a stepwise manner on a solid support. This compound is first synthesized in the form of a protected amino acid, which is then coupled to the solid support. The protected amino acid is then deprotected and the next amino acid is added. This process is repeated until the desired peptide is synthesized.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。